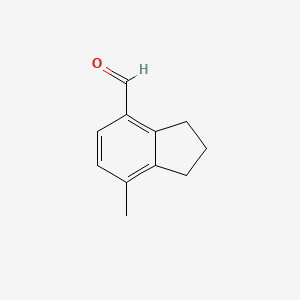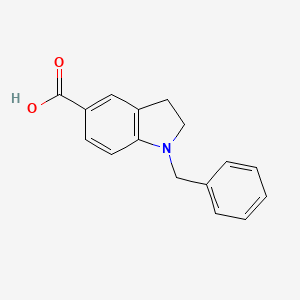![molecular formula C15H22N2O B7463608 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone](/img/structure/B7463608.png)
1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has a wide range of applications, including its use as a pharmaceutical intermediate and in the synthesis of other chemicals. In
Mechanism of Action
The exact mechanism of action of 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone also has an affinity for serotonin receptors, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone in lab experiments is its high purity and stability. 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone is also readily available and relatively inexpensive. However, one limitation of using 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone in lab experiments is its potential toxicity. It is important to use proper safety precautions when working with 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone.
Future Directions
There are several future directions for research on 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone and its potential side effects. Additionally, the development of new synthetic methods for 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone may lead to the creation of more potent and selective compounds.
Synthesis Methods
The synthesis of 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone involves the reaction of 4-(4-bromophenyl)piperazine with isopropylamine in the presence of potassium carbonate. This reaction results in the formation of 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
1-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)16-8-10-17(11-9-16)15-6-4-14(5-7-15)13(3)18/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBFAHVAXAGDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)

![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)
![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)
![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)

![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one](/img/structure/B7463575.png)
![3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide](/img/structure/B7463583.png)


![N'-[3-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]propane-1,3-diamine;oxalic acid](/img/structure/B7463617.png)
